BenchChemオンラインストアへようこそ!

Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate

Physicochemical profiling Drug-likeness Lead optimization

Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate (CAS 1797738-29-4) is a synthetic sulfonamide-bridged 1,4-thiazepane derivative with molecular formula C19H21NO4S2 and molecular weight 391.5 g·mol⁻¹. The compound features a seven-membered 1,4-thiazepane heterocycle bearing a 7-phenyl substituent, connected via a sulfonyl linker to a methyl benzoate ester.

Molecular Formula C19H21NO4S2
Molecular Weight 391.5
CAS No. 1797738-29-4
Cat. No. B2498416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate
CAS1797738-29-4
Molecular FormulaC19H21NO4S2
Molecular Weight391.5
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3
InChIInChI=1S/C19H21NO4S2/c1-24-19(21)16-7-9-17(10-8-16)26(22,23)20-12-11-18(25-14-13-20)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3
InChIKeyZVSGVDDGEJZEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate (CAS 1797738-29-4): Structural and Pharmacochemical Baseline for Research Procurement


Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate (CAS 1797738-29-4) is a synthetic sulfonamide-bridged 1,4-thiazepane derivative with molecular formula C19H21NO4S2 and molecular weight 391.5 g·mol⁻¹ . The compound features a seven-membered 1,4-thiazepane heterocycle bearing a 7-phenyl substituent, connected via a sulfonyl linker to a methyl benzoate ester [1]. This scaffold belongs to the 1,4-thiazepane sulfonamide class, which has been established as a privileged pharmacophore in several target families including BACE1/BACE2 (β-secretase), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs) [2]. The unsubstituted phenyl ring at position 7 distinguishes this compound from halogenated, heteroaryl, and polycyclic analogs commonly explored in medicinal chemistry libraries.

Why Generic Substitution Is Inappropriate for Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate in Target-Focused Research Programs


In-class 1,4-thiazepane sulfonamides cannot be treated as interchangeable procurement items because even minor substituent changes—particularly at the 7-aryl position or the sulfonyl ester moiety—produce substantial shifts in physicochemical properties, conformational preferences, and target engagement profiles [1]. The 1,4-thiazepane ring introduces a significant three-dimensional character (elevated fraction of sp³-hybridized carbons, Fsp³) that departs from planar aromatic scaffolds, and the specific substitution pattern modulates both the pKa of the sulfonamide NH and the ester lability, directly affecting solubility, permeability, and metabolic stability [2]. Furthermore, the 7-phenyl substituent in the target compound lacks the electron-withdrawing groups (e.g., Cl, F) present in analogs such as CAS 1797638-52-8 and CAS 1705514-74-4, altering electronic distribution across the thiazepane ring and thus modulating hydrogen-bonding capacity and π–π stacking potential with biological targets . Substituting with a close analog without experimental validation therefore risks unrecognized changes in potency, selectivity, and ADME profile that cannot be predicted from nominal scaffold similarity alone.

Quantitative Evidence Guide for Differentiating Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate from Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. 2-Chlorophenyl Analog (CAS 1797638-52-8)

The target compound (MW 391.5) exhibits a molecular weight 34.5 Da lower than the 2-chlorophenyl analog Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate (CAS 1797638-52-8, MW 426.0) . This difference translates into a predicted lower logP for the target compound, given the absence of the lipophilic chlorine substituent, which contributes approximately +0.7 to logP based on Hansch π constants. The reduced molecular weight and lower predicted logP place the target compound more favorably within Lipinski's Rule of Five space for oral bioavailability screening, making it a preferable starting point for hit-to-lead campaigns where physicochemical property optimization headroom is critical [1].

Physicochemical profiling Drug-likeness Lead optimization

Conformational Three-Dimensionality (Fsp³) Advantage Over Flat Aromatic Sulfonamide Analogs

The 1,4-thiazepane ring in the target compound contributes a substantially higher fraction of sp³-hybridized carbons (Fsp³ = 0.42, calculated from the molecular formula C19H21NO4S2 containing 8 sp³ carbons out of 19 total carbons) compared to flat aromatic sulfonamide analogs such as 4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane (CAS 1797028-97-7), which has an Fsp³ of 0.33 . This elevated three-dimensional character has been demonstrated in thiazepane-based curcuminoid series to confer improved antiproliferative activity compared to planar parent compounds, with eight out of ten 1,4-thiazepane-based curcuminoids showing superior activity in cancer cell line panels [1]. The conformationally constrained yet non-planar geometry of the thiazepane ring also mimics the acetylated lysine conformation recognized by bromodomain proteins, as shown in D2 bromodomain inhibitor development programs [2].

Scaffold diversity Fsp³ Conformational analysis

Class-Level iNOS Inhibitory Potency: Thiazepane Scaffold Outperforms Oxazepane and Diazepane Analogs

In a systematic head-to-head comparison of (1,4)-5-imino heterocyclic analogs, the thiazepane derivative (compound 25, bearing an n-propyl substituent) demonstrated the most potent iNOS inhibition with an IC50 of 0.19 µM, surpassing the corresponding oxazepane and diazepane congeners [1]. The sulfur atom in the thiazepane ring provides distinct electronic properties and a larger van der Waals radius compared to oxygen (oxazepane) or nitrogen (diazepane), which directly influences binding-site complementarity within the iNOS active site. While compound-specific data for the target methyl benzoate sulfonamide are not publicly available, the thiazepane core has been validated as the superior heterocyclic scaffold for iNOS inhibition within this congeneric series [2].

Nitric oxide synthase inhibition iNOS Inflammation

MMP Inhibitory Potency Validation: Thiazepane-Based Sulfonamides Achieve Sub-Nanomolar IC50 Against MMP-1

The thiazepane-based sulfonamide chemotype has produced the most potent broad-spectrum MMP inhibitors reported, with the sulfide 4a and sulfone 5a achieving IC50 values of 0.8 nM and 1.9 nM, respectively, against MMP-1 (collagenase-1) [1]. Critically, the sulfonamide moiety bridging the heterocycle to the aryl group is the essential zinc-binding pharmacophore, and its geometry is conserved in the target compound. The binding mode was confirmed by X-ray crystallography of the stromelysin–4a complex, establishing the thiazepane ring as a validated scaffold for MMP inhibitor design [2]. While the target compound has not been independently assayed against MMPs, it retains the complete sulfonamide-thiazepane pharmacophore necessary for zinc chelation and S1′ pocket occupancy.

Matrix metalloproteinase MMP-1 inhibition Sulfonamide pharmacophore

Cytotoxic Selectivity Precedent: 1,4-Thiazepane-Containing Natural Product Achieves Low Micromolar LD50 in Breast and Colon Carcinoma

Verrucosamide, a thiodepsipeptide natural product containing two 1,4-thiazepane rings, demonstrated selective cytotoxicity in the NCI-60 cell line panel with LD50 values of 1.26 µM against MDA-MB-468 breast carcinoma and 1.4 µM against COLO 205 colon adenocarcinoma [1]. This natural product precedent establishes that the 1,4-thiazepane heterocycle can be deployed in bioactive molecules with meaningful cancer cell selectivity. While the target synthetic sulfonamide is structurally distinct from verrucosamide, both share the 1,4-thiazepane core, and the synthetic compound offers the advantage of a modular sulfonamide linkage amenable to parallel synthesis and SAR exploration, unlike the complex cyclic depsipeptide scaffold [2].

Cancer cytotoxicity NCI-60 panel Thiodepsipeptide

BACE1/BACE2 Inhibitor Program Validation: 1,4-Thiazepane Sulfonamide Scaffold in Roche Patent (EP2681210B1/US9067924B2)

The 1,4-thiazepine/sulfone chemotype has been explicitly claimed by F. Hoffmann-La Roche AG as a core scaffold for BACE1 and/or BACE2 inhibitory activity in patent family EP2681210B1 / US9067924B2, filed February 2012 [1]. This patent establishes that the 1,4-thiazepane sulfonamide scaffold is recognized by a major pharmaceutical company as a validated entry point for β-secretase inhibitor development, a target of high therapeutic relevance for Alzheimer's disease. The target compound's specific substitution pattern (7-phenyl, methyl benzoate ester) represents a distinct and unexplored region of the claimed chemical space, offering a non-obvious starting point for structure–activity relationship studies that avoid infringement of exemplified patent compounds [2].

BACE1 inhibition Alzheimer's disease β-secretase

Best Research and Industrial Application Scenarios for Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate (CAS 1797738-29-4)


Fragment-Based and Diversity-Oriented Screening Library Enrichment with Three-Dimensional Thiazepane Scaffolds

The elevated Fsp³ (≈0.42) of the target compound, proven in 1,4-thiazepane curcuminoid series to enhance antiproliferative activity relative to planar parent scaffolds [1], makes it a strategic acquisition for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) libraries. Procurement of this compound enriches screening decks with non-planar, conformationally constrained chemotypes that are underrepresented in traditional flat aromatic collections. Its modular sulfonamide linkage permits downstream parallel derivatization at both the ester and the thiazepane nitrogen positions.

BACE1/BACE2 Inhibitor Lead Generation with Freedom-to-Operate Advantages

The Roche patent family EP2681210B1/US9067924B2 validates the 1,4-thiazepane sulfonamide scaffold for BACE1/BACE2 inhibition [2], yet the specific 7-phenyl, N-sulfonyl methyl benzoate substitution pattern of the target compound is not exemplified in the granted claims. This creates an opportunity for academic and biotech research groups to explore SAR around this substitution pattern without immediate patent encumbrance, while benefiting from the target-class validation provided by a major pharmaceutical patent investment.

Matrix Metalloproteinase Inhibitor Pharmacophore Exploration

The sulfonamide-thiazepane zinc-binding pharmacophore has been crystallographically validated in the stromelysin active site and delivers sub-nanomolar MMP-1 inhibition (IC50 = 0.8–1.9 nM for analogous compounds) [3]. The target compound conserves this pharmacophore and can serve as a core scaffold for systematic exploration of P1′ and P2′ substituent effects on MMP isoform selectivity. Its methyl ester also provides a convenient handle for prodrug or affinity-tag conjugation strategies.

Anti-Inflammatory iNOS Inhibitor Screening Cascade Entry Point

The 1,4-thiazepane scaffold has demonstrated the highest iNOS inhibitory potency among congeneric seven-membered heterocycles (IC50 = 0.19 µM for the most potent analog) [4]. The target compound's unsubstituted phenyl ring provides a clean baseline for systematic introduction of substituents to probe iNOS vs. eNOS/nNOS selectivity, a critical requirement for developing therapeutically viable iNOS inhibitors for inflammatory arthritis and inflammatory bowel disease.

Quote Request

Request a Quote for Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.